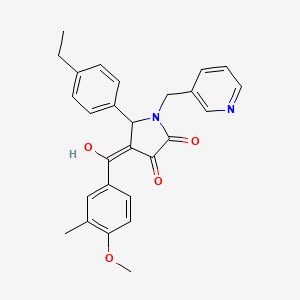![molecular formula C12H11N5O2 B5303220 N-[4-(1-Methyl-1H-benzoimidazol-2-yl)-furazan-3-yl]-acetamide](/img/structure/B5303220.png)
N-[4-(1-Methyl-1H-benzoimidazol-2-yl)-furazan-3-yl]-acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(1-Methyl-1H-benzoimidazol-2-yl)-furazan-3-yl]-acetamide is a complex organic compound that features a benzimidazole ring fused with a furazan moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1-Methyl-1H-benzoimidazol-2-yl)-furazan-3-yl]-acetamide typically involves the condensation of ortho-phenylenediamine with benzaldehydes using sodium metabisulphite as an oxidation agent . The reaction is carried out in a mixture of solvents under mild conditions, yielding high efficiency and purity. The structure of the synthesized compound is confirmed using techniques such as FTIR, NMR, and HRMS .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. The reaction conditions are optimized to ensure high yield and purity while minimizing the production of by-products.
Chemical Reactions Analysis
Types of Reactions
N-[4-(1-Methyl-1H-benzoimidazol-2-yl)-furazan-3-yl]-acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.
Scientific Research Applications
N-[4-(1-Methyl-1H-benzoimidazol-2-yl)-furazan-3-yl]-acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its antimicrobial and antiviral properties.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of N-[4-(1-Methyl-1H-benzoimidazol-2-yl)-furazan-3-yl]-acetamide involves its interaction with specific molecular targets. The benzimidazole ring is known to interact with enzymes and proteins, inhibiting their activity. This interaction can disrupt various cellular processes, leading to the compound’s observed biological effects . The furazan moiety may also contribute to the compound’s activity by enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole derivatives: Compounds like 2-phenylbenzimidazole and 4-nitrobenzimidazole share structural similarities and exhibit similar biological activities.
Furazan derivatives: Compounds such as 3,4-dinitrofurazan and 4-aminofurazan are structurally related and have comparable chemical properties.
Uniqueness
N-[4-(1-Methyl-1H-benzoimidazol-2-yl)-furazan-3-yl]-acetamide is unique due to the combination of the benzimidazole and furazan rings, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[4-(1-methylbenzimidazol-2-yl)-1,2,5-oxadiazol-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5O2/c1-7(18)13-11-10(15-19-16-11)12-14-8-5-3-4-6-9(8)17(12)2/h3-6H,1-2H3,(H,13,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHTMMJOGBQFEQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NON=C1C2=NC3=CC=CC=C3N2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47204937 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![methyl 5-hydroxy-2-methyl-1-[3-(propan-2-yloxy)propyl]-1H-benzo[g]indole-3-carboxylate](/img/structure/B5303142.png)
![4-CHLORO-N-[(3-CHLOROPHENYL)METHYL]-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE](/img/structure/B5303153.png)
![N-[(Z)-benzylideneamino]-N-methyl-4,6-diphenylpyrimidin-2-amine](/img/structure/B5303165.png)
![3-(3-chlorophenyl)-2-[2-(2-chlorophenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5303186.png)
![2-(3,4-dichlorophenyl)-4-{[1-(1H-pyrazol-1-ylmethyl)cyclopropyl]carbonyl}morpholine](/img/structure/B5303189.png)
![N-(4-chlorobenzyl)-2-[4-(tetrahydrofuran-2-ylcarbonyl)piperazin-1-yl]acetamide](/img/structure/B5303195.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5303201.png)

![6-[(E)-2-{3-iodo-5-methoxy-4-[(4-methylbenzyl)oxy]phenyl}ethenyl]-5-nitropyrimidine-2,4(1H,3H)-dione](/img/structure/B5303228.png)
![2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B5303235.png)
![1-{2-methyl-4-[(1R,9aR)-octahydro-2H-quinolizin-1-ylmethoxy]phenyl}ethanone](/img/structure/B5303237.png)
![6-({4-[4-(3-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)-4,5-dihydropyridazin-3(2H)-one](/img/structure/B5303243.png)
![(5E)-5-[[2-[3-(2-butan-2-ylphenoxy)propoxy]-3-methoxyphenyl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B5303259.png)
![N~2~-(6-cyclopentyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-L-valinamide](/img/structure/B5303263.png)
